1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride
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Overview
Description
1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9Cl3O2S and a molecular weight of 287.59 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride typically involves the reaction of 3,4-dichlorobenzene with propane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)propane-1-sulfonyl chloride can be compared with other similar compounds such as:
- 1-(3,4-Dichlorophenyl)propane-1-sulfonyl fluoride
- 1-(3,4-Dichlorophenyl)propane-1-sulfonyl bromide
- 1-(3,4-Dichlorophenyl)propane-1-sulfonyl iodide
These compounds share similar chemical structures but differ in their reactivity and applications. The chloride derivative is unique due to its specific reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C9H9Cl3O2S |
---|---|
Molecular Weight |
287.6 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9Cl3O2S/c1-2-9(15(12,13)14)6-3-4-7(10)8(11)5-6/h3-5,9H,2H2,1H3 |
InChI Key |
IZVBJNORFHEJET-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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